8-Pcpt-cgmp

Overview

Description

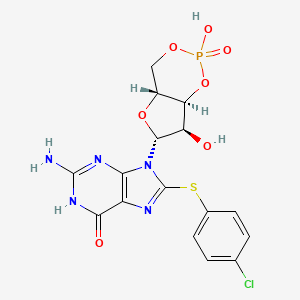

8-(4-Chlorophenylthio)-guanosine 3',5'-cyclic monophosphate (8-PCPT-cGMP) is a membrane-permeable cyclic nucleotide analog widely used to study cGMP-dependent signaling pathways, particularly those mediated by protein kinase G (PKG) isoforms and cyclic nucleotide-gated (CNG) channels. Its structural modification at the 8-position of the guanine ring with a 4-chlorophenylthio group enhances lipophilicity and resistance to phosphodiesterase degradation, enabling efficient cellular uptake and sustained activation of target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate involves several steps:

Starting Material: The synthesis begins with guanosine, a naturally occurring nucleoside.

Chlorophenylthio Substitution: The hydrogen atom at the 8-position of the guanine base is replaced with a para-chlorophenylthio group. This step typically involves the use of chlorophenylthiol and a suitable activating agent.

Cyclization: The modified guanosine undergoes cyclization to form the cyclic monophosphate structure.

Industrial Production Methods

Industrial production of 8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the para-chlorophenylthio group, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where the para-chlorophenylthio group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Cardiovascular Research

Case Study: Cardiomyocyte Protection

In studies involving isolated rat cardiomyocytes subjected to ischemia-reperfusion injury, 8-pCPT-cGMP was shown to modulate intracellular calcium levels and enhance pH recovery. This suggests a protective mechanism against oxidative stress and cellular damage during cardiac events .

Table 1: Effects of this compound on Cardiomyocytes

| Parameter | Control | This compound Treatment |

|---|---|---|

| Calcium Recovery | Baseline | Enhanced |

| pH Recovery | Slow | Rapid |

| Cell Viability | Low | Significantly Higher |

Neurological Applications

Case Study: Glutamate Release Modulation

Research indicates that this compound can occlude the facilitation of glutamate release in neuronal models. This property highlights its potential for modulating neurotransmitter release and offers insights into its role in synaptic plasticity .

Platelet Function Inhibition

Case Study: Thrombin-Induced Aggregation

this compound has been demonstrated to inhibit thrombin-induced platelet aggregation effectively. This action is mediated through the activation of cGMP-PK pathways, which may have implications for developing antithrombotic therapies .

Table 2: Inhibition of Platelet Aggregation by this compound

| Treatment | Aggregation Rate (%) |

|---|---|

| Control | 85 |

| This compound | 30 |

Renal Physiology

Case Study: Epithelial Sodium Channels (ENaC) Regulation

In Xenopus oocytes expressing αβγ-ENaC channels, this compound was found to stimulate channel activity in a dose-dependent manner. This suggests that it acts as an extracellular ligand for ENaC, indicating potential applications in renal physiology and fluid balance regulation .

Therapeutic Potential

The pharmacological properties of this compound suggest that it may be useful in treating conditions associated with dysregulated cGMP signaling, such as heart failure, hypertension, and certain neurological disorders. Its ability to enhance cell survival and function in various models indicates its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate involves:

Activation of cGMP-Dependent Protein Kinases: The compound binds to and activates cGMP-dependent protein kinases, leading to phosphorylation of target proteins.

Modulation of Ion Channels: It activates cGMP-gated ion channels, influencing ion flux and cellular excitability.

Pathways Involved: The compound affects various signaling pathways, including those related to vasodilation, platelet aggregation, and neuronal signaling

Comparison with Similar Compounds

Comparison with Similar cGMP Analogs

Selectivity for PKG Isoforms

Binding and Activation Profiles

8-PCPT-cGMP exhibits distinct selectivity for PKG II over PKG Iβ, driven by structural differences in their cyclic nucleotide-binding (CNB) domains. Key findings include:

- PKG II Selectivity : this compound binds PKG II with ~40–50-fold higher affinity (KA ≤1.1 nM) and activates it with ~10-fold lower EC50 (20 nM) compared to PKG Iβ. This is attributed to PKG II’s larger hydrophobic β5/β6 pocket, which accommodates the 4-chlorophenylthio moiety more effectively than PKG Iβ .

- PKG Iβ Activity : In contrast, this compound shows minimal activation of PKG Iβ (EC50 ~163 nM), similar to native cGMP .

Comparative Data Table 1: PKG Isoform Selectivity

| Compound | PKG Iβ EC50 (nM) | PKG II EC50 (nM) | Selectivity (PKG II/Iβ) |

|---|---|---|---|

| cGMP | 163 | 96 | ~1.7-fold |

| This compound | 163 | 20 | ~8-fold |

| 8-Br-cGMP | 188 | 96 | ~2-fold |

| PET-cGMP | 15 | 163 | ~0.09-fold (PKG I-preferential) |

Functional Implications

- PKG II-Specific Signaling : this compound is preferred for studying PKG II-mediated processes, such as ENaC channel regulation in renal epithelia .

- PKG I Limitations : Its weak PKG I activation limits utility in vascular smooth muscle studies, where PET-cGMP (PKG I-preferential) is more effective .

CNG Channel Modulation

This compound demonstrates superior potency and cone-specificity in retinal photoreceptors:

- Cone vs. Rod Selectivity : It activates cone CNG channels with 8-fold higher affinity (EC50 = 0.08 µM) than rod channels (EC50 = 0.63 µM), a ~138-fold increase over native cGMP .

- Therapeutic Potential: This selectivity is exploited in vision research to modulate cone phototransduction under degenerative conditions like retinitis pigmentosa .

Comparative Data Table 2: CNG Channel Activation

| Compound | Cone EC50 (µM) | Rod EC50 (µM) | Selectivity (Cone/Rod) |

|---|---|---|---|

| cGMP | 11.0 | 8.7 | ~1.3-fold |

| This compound | 0.08 | 0.63 | ~8-fold |

Pharmacokinetic Properties

Lipophilicity and Permeability

The 4-chlorophenylthio group enhances lipophilicity (logKw = 2.52), enabling this compound to achieve 20% intracellular permeability at 50 µM, compared to 10% for 8-Br-cGMP (logKw = 1.17) .

- Functional Impact : Lower extracellular concentrations (50 µM) suffice to induce maximal VASP phosphorylation, whereas 200 µM 8-Br-cGMP is required for equivalent effects .

Immunoassay Interference

This compound exhibits strong cross-reactivity in cGMP enzyme immunoassays (e.g., ENZO cGMP-EIA), necessitating alternative assays (e.g., Cayman EIA) for accurate cGMP quantification in its presence .

Functional Divergence from Other Analogs

- ENaC Regulation : this compound directly activates epithelial sodium channels (ENaC) via extracellular ligand interactions, independent of PKG .

Biological Activity

8-pCPT-cGMP (8-(p-chlorophenylthio)-guanosine 3',5'-cyclic monophosphate) is a potent and selective analog of cyclic guanosine monophosphate (cGMP) that has garnered significant attention in pharmacological research due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound is structurally characterized by the presence of a para-chlorophenylthio group, which enhances its lipophilicity compared to other cGMP analogs like 8-Br-cGMP. This modification contributes to its ability to penetrate cellular membranes effectively and activate cGMP-dependent signaling pathways. Importantly, this compound is resistant to hydrolysis by phosphodiesterases, which allows it to maintain elevated intracellular cGMP levels longer than other analogs .

1. Activation of cGMP-Dependent Protein Kinase (PKG)

This compound is recognized as a highly effective activator of cGMP-dependent protein kinase (PKG), demonstrating superior potency compared to other cGMP analogs. In studies involving human platelets, it induced phosphorylation of key substrates, including vasodilator-stimulated phosphoprotein (VASP), which plays a critical role in regulating platelet activation and aggregation. The compound effectively inhibited thrombin-induced platelet aggregation, suggesting its potential as an antithrombotic agent .

2. Effects on Cardiomyocytes

Research has shown that this compound can influence cardiomyocyte behavior significantly. It has been demonstrated to induce apoptosis in adult cardiomyocytes through a cGMP-dependent pathway. In isolated cardiomyocyte models, the compound exhibited protective effects against nitric oxide-induced apoptosis, highlighting its role in cardiac signaling pathways .

3. Activation of Epithelial Sodium Channels (ENaC)

In Xenopus oocyte models expressing human αβγ-ENaC, this compound was found to stimulate channel activity in a dose-dependent manner. This activation was shown to be independent of PKG phosphorylation sites, indicating that this compound may serve as an extracellular ligand for ENaC, presenting new avenues for understanding sodium transport regulation in epithelial tissues .

Table: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What is the primary mechanism of 8-PCPT-cGMP in modulating cyclic nucleotide-gated (CNG) channels, and how should it be experimentally applied?

- Methodological Answer : this compound acts as a membrane-permeable CNG channel agonist with an EC50 of 0.5 μM . To study its effects:

- Use isolated tissue preparations (e.g., smooth muscle strips) pre-contracted with agents like phenylephrine (PE).

- Apply this compound in a concentration range of 10 nM–100 μM to observe dose-dependent relaxation .

- Include controls with PDE inhibitors (e.g., IBMX) to confirm cGMP-specific effects.

- Validate results via electrophysiological recordings of CNG channel currents in transfected cell lines .

Q. How can researchers ensure the specificity of this compound in studies targeting PKG isoforms?

- Methodological Answer :

- Compare dose-response curves between PKG I and II isoforms, as this compound shows higher selectivity for PKG II (EC50 = 3.5–80 nM vs. PKG Iβ EC50 = 440 nM) .

- Use competitive binding assays with PKG regulatory domain mutants to isolate CNB-B domain interactions .

- Cross-validate with alternative analogs (e.g., PET-cGMP for PKG I) to rule out off-target activation of PKA .

Advanced Research Questions

Q. How can contradictory data on this compound’s potency in different tissue models be resolved?

- Methodological Answer : Contradictions may arise from tissue-specific phosphodiesterase (PDE) activity or genetic modifiers:

- Quantify PDE expression (e.g., PDE5) in the tissue using qPCR or Western blotting.

- Repeat experiments in PDE-inhibited conditions or PLB-knockout models, where this compound potency increases 4.7-fold (EC50 = 0.3 μM vs. WT EC50 = 1.4 μM) .

- Use structural modeling to assess CNG channel or PKG isoform conformational changes induced by this compound .

Q. What experimental strategies can distinguish this compound’s effects on CNG channels vs. PKG pathways?

- Methodological Answer :

- Employ genetic knockdown models (e.g., siRNA for CNGA3 or PKG II) to isolate pathway contributions.

- Use fluorescent cGMP biosensors (e.g., FlincG) to spatially resolve this compound signaling in real time .

- Combine with selective antagonists: Rp-8-Br-PET-cGMP for PKG and L-cis-diltiazem for CNG channels .

Q. How do mutations in CNG channel C-terminal domains affect this compound efficacy?

- Methodological Answer :

- Perform circular dichroism (CD) spectroscopy on wild-type (WT) and mutant (e.g., R377W, F488L) CNG channel C-terminal domains. WT shows concentration-dependent α-helix reduction with this compound (100 μM), while mutants lack structural changes .

- Validate via patch-clamp recordings: Mutants exhibit reduced current activation despite intact ligand binding .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s reported EC50 values across studies?

- Methodological Answer :

- Standardize assay conditions: Buffer composition (e.g., Mg²⁺ levels), temperature, and tissue/cell type (e.g., CCSM vs. HEK293 cells) significantly alter EC50 .

- Use internal controls (e.g., SNP for NO-mediated cGMP) to normalize potency metrics.

- Report Hill coefficients to assess cooperativity differences, which may explain variability .

Q. What are the limitations of using this compound in structural studies of PKG isoforms?

- Methodological Answer :

- Co-crystallization challenges: this compound’s hydrophobic moieties may destabilize PKG regulatory domains. Use truncated CNB-B domains for improved resolution .

- Cross-reactivity: At high concentrations (>10 μM), this compound activates PKA. Include kinase activity assays (e.g., radiolabeled ATP) to quantify off-target effects .

Properties

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O7PS/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJHIEHUVPCEDK-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN5O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969462 | |

| Record name | 6-{8-[(4-Chlorophenyl)sulfanyl]-6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-02-2 | |

| Record name | 8-(4-Chlorophenylthio)-cGMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54364-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-{8-[(4-Chlorophenyl)sulfanyl]-6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.